An In-depth Technical Guide to (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Physical Properties and NMR Spectra
An In-depth Technical Guide to (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Physical Properties and NMR Spectra
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as exo-5-norbornene-2-carboxylic acid, is a bridged bicyclic compound of significant interest in organic synthesis and materials science. Its rigid, strained ring system and the presence of a reactive carboxylic acid functionality and a double bond make it a versatile building block for the synthesis of complex molecules, including pharmaceuticals and polymers with unique properties. This guide provides a comprehensive overview of the key physical properties and detailed Nuclear Magnetic Resonance (NMR) spectral characteristics of this specific stereoisomer, offering a foundational resource for its application in research and development.
Physical Properties
The physical characteristics of (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid are crucial for its handling, storage, and application in various experimental setups. A summary of its key physical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 40-44 °C | [2] |
| Boiling Point | 136-138 °C at 14 mmHg | [1][3] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Solubility | Not miscible with water; soluble in organic solvents such as ethanol and acetone. | |
| Density | 1.129 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.494 | [1] |
Synthesis of an exo-Rich Isomer Mixture
The exo-isomer of 5-norbornene-2-carboxylic acid can be synthesized through a stereo-selective process involving the isomerization of the more readily available endo-isomer. The following protocol is adapted from a published procedure and outlines a method to obtain an exo-rich mixture.[4][5]
Experimental Protocol: Isomerization and Hydrolysis
Causality Behind Experimental Choices: The Diels-Alder reaction between cyclopentadiene and acrylic acid derivatives typically yields the thermodynamically less stable endo-isomer as the major product. To obtain the desired exo-isomer, a base-catalyzed isomerization is employed. Strong, non-nucleophilic bases like sodium tert-butoxide are effective in deprotonating the α-carbon to the carboxylate, allowing for equilibration to the thermodynamically more stable exo-isomer. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.
Materials:
-
endo-5-Norbornene-2-carboxylic acid methyl ester (endo-rich mixture)
-
Sodium tert-butoxide (t-BuONa)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Isomerization: In a round-bottom flask under an inert atmosphere, dissolve the endo-rich 5-norbornene-2-carboxylic acid methyl ester in anhydrous THF. Add sodium tert-butoxide and stir the mixture at room temperature. The progress of the isomerization to the exo-rich ester can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Hydrolysis: Once the desired exo/endo ratio is achieved, add a solution of sodium hydroxide in water to the reaction mixture. Stir at room temperature until the hydrolysis is complete (as monitored by TLC, showing the disappearance of the ester spot).
-
Work-up and Extraction: Remove the THF under reduced pressure. Wash the aqueous residue with a non-polar organic solvent (e.g., hexane) to remove any unreacted ester.
-
Acidification: Cool the aqueous solution in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 2. A white precipitate of the carboxylic acid should form.
-
Isolation: Extract the aqueous layer with toluene (or another suitable organic solvent) multiple times. Combine the organic extracts.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the exo-rich (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The product can be further purified by recrystallization or chromatography if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The unique stereochemistry of the exo-isomer gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Sample Preparation
Self-Validating System: Proper sample preparation is paramount for acquiring high-quality, reproducible NMR data. The following steps ensure a homogeneous sample, free from paramagnetic impurities and particulates, which could otherwise lead to line broadening and other spectral artifacts.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.
-
Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.
¹H NMR Spectral Analysis
Key Observations from an exo-Rich Spectrum:
-
Olefinic Protons (H-5, H-6): These protons typically appear as a multiplet in the range of δ 6.0-6.3 ppm .
-
Bridgehead Protons (H-1, H-4): These protons are also deshielded and appear as multiplets, usually between δ 2.8-3.2 ppm .
-
exo-Proton at C-2 (H-2): This proton, being endo with respect to the carboxylic acid group, is expected to have a distinct chemical shift and coupling pattern.
-
Methylene Bridge Proton (H-7): The two protons of the methylene bridge are diastereotopic and will show distinct signals, often as a complex multiplet.
-
Other Aliphatic Protons: The remaining protons on the bicyclic framework will appear in the upfield region, typically between δ 1.2-2.0 ppm , often with complex coupling patterns.
-
Carboxylic Acid Proton: The acidic proton will appear as a broad singlet at a variable chemical shift, typically downfield (δ 10-12 ppm ), and may not always be observed depending on the solvent and concentration.
Note: For definitive assignment of all protons and their coupling constants, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be required on a pure sample.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a clear count of the number of non-equivalent carbon atoms in the molecule. For (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, eight distinct signals are expected. A representative ¹³C NMR spectrum for the exo-isomer has been reported.[6]
Expected Chemical Shift Ranges:
-
Carboxyl Carbon (C=O): This carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 175-185 ppm .
-
Olefinic Carbons (C-5, C-6): The two sp² hybridized carbons of the double bond will resonate in the region of δ 130-140 ppm .
-
Bridgehead Carbons (C-1, C-4): These sp³ carbons will appear in the range of δ 40-50 ppm .
-
Carbons of the Bicyclic Framework (C-2, C-3, C-7): The remaining sp³ hybridized carbons will be found in the upfield region of the spectrum. The carbon bearing the carboxylic acid group (C-2) will be deshielded relative to the other aliphatic carbons.
A study on related bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives provides insights into the expected chemical shifts. For an exo,exo-diester, the relevant carbon signals were assigned as follows, which can serve as a useful reference: C1/C4 (δ 46.5, 46.8), C2/C3 (δ 48.9, 49.0), C5/C6 (δ 137.4, 137.5), and C7 (δ 46.5).[7]
Applications and Significance
The unique structural features of (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid make it a valuable synthon in several areas:
-
Polymer Chemistry: It serves as a monomer in Ring-Opening Metathesis Polymerization (ROMP) to produce polynorbornene derivatives with high thermal stability and specific functionalities.[1]
-
Pharmaceutical Synthesis: The rigid bicyclic scaffold can be used to introduce conformational constraint in drug molecules, which can enhance binding affinity and selectivity for biological targets.
-
Materials Science: The molecule can be used to prepare functionalized surfaces and thin films with tailored properties.[1]
Conclusion
This technical guide has provided a detailed overview of the physical properties and NMR spectral characteristics of (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The information presented, including tabulated physical data, a detailed synthetic protocol, and an analysis of its ¹H and ¹³C NMR spectra, serves as a valuable resource for scientists and researchers working with this versatile compound. The provided experimental protocols are designed to be self-validating, emphasizing the importance of procedural accuracy for obtaining reliable and reproducible results. Further investigation using advanced 2D NMR techniques on a purified sample would be beneficial for the complete and unambiguous assignment of all proton and carbon signals.
References
-
Hiraga, Y., & Niwayama, S. (2004). ¹H and ¹³C NMR spectroscopic studies of half-esters from monohydrolysis of dialkyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates. Journal of Heterocyclic Chemistry, 41(4), 469-474. [Link]
-
Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2(1), 26-30. [Link]
-
Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [PDF]. Semantic Scholar. [Link]
-
PubChem. (n.d.). exo-5-Norbornene-2-carboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-NORBORNEN-2-EXO-CARBONSAEURE. Retrieved from [Link]
Sources
- 1. 5-降冰片烯-2-羧酸,内型和外型混合物,主要为内型 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. exo-5-Norbornenecarboxylic acid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Norbornene-2-carboxylic acid CAS#: 120-74-1 [m.chemicalbook.com]
- 4. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. spectrabase.com [spectrabase.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
